Esculentoside E
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Esculentoside E typically involves extraction from the roots of Phytolacca acinosa. The process begins with the drying and pulverization of the plant material, followed by extraction using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography, to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of supercritical fluid extraction has been explored to enhance the efficiency and yield of the compound. This method involves using supercritical carbon dioxide as a solvent, which offers advantages such as reduced solvent consumption and improved extraction rates .
Chemical Reactions Analysis
Types of Reactions: Esculentoside E undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of hydroxylated derivatives.
Reduction: Reducing agents like sodium borohydride can reduce specific functional groups within the compound, altering its pharmacological properties.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and aglycone-sugar complexes. These derivatives often exhibit enhanced or altered biological activities, making them valuable for further research .
Scientific Research Applications
Chemistry:
- Used as a starting material for the synthesis of novel triterpenoid derivatives with potential pharmacological activities.
Biology:
- Investigated for its role in modulating immune responses and its potential as an anti-inflammatory agent.
Medicine:
- Explored for its anti-cancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.
- Studied for its protective effects against liver and kidney injuries, showcasing its potential in treating related diseases .
Industry:
Mechanism of Action
The mechanism of action of Esculentoside E involves multiple molecular targets and pathways:
Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukins.
Anti-cancer Effects: The compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Immunomodulatory Effects: this compound enhances the activity of immune cells, including macrophages and natural killer cells, thereby boosting the body’s immune response.
Comparison with Similar Compounds
Esculentoside A: Known for its anti-inflammatory and anti-oxidative properties.
Esculentoside B: Exhibits anti-cancer and hepatoprotective effects.
Esculentoside D: Studied for its potential in treating cardiovascular diseases.
Uniqueness of Esculentoside E: this compound stands out due to its broad spectrum of biological activities and its potential applications in various fields. Its unique combination of anti-inflammatory, anti-cancer, and immunomodulatory effects makes it a promising candidate for further research and development.
Properties
IUPAC Name |
11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O11/c1-30(28(41)42)10-12-35(29(43)44)13-11-33(4)18(19(35)14-30)6-7-23-31(2)15-20(37)26(46-27-25(40)24(39)21(38)16-45-27)32(3,17-36)22(31)8-9-34(23,33)5/h6,19-27,36-40H,7-17H2,1-5H3,(H,41,42)(H,43,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERRXLUEVHKNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65649-36-7 |
Source
|
Record name | Esculentoside E | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is Esculentoside E and where is it found?
A1: this compound is a natural compound found in the Chinese drug "shanglu," which is derived from the plant Phytolacca esculenta Van Houtte. It is a triterpenoid saponin with the chemical name 3-O-β-D-xylopyranosyl-2-hydroxylesculentic acid. [, ]
Q2: What is the research history of this compound?
A2: Research on Phytolacca esculenta and its constituents began with investigations into its traditional use in Chinese medicine. this compound was first isolated and characterized in a study published in 1986. [] The same study also identified other saponins in the plant, including Esculentoside A, B, C, D, and F. Notably, the researchers found that both the total saponins and Esculentoside A exhibited significant biological activity, particularly in enhancing the phagocytic function of leukocytes and promoting DNA synthesis in mice. [] Further research on this compound's specific properties and potential applications is ongoing.
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